molecular formula C7H12O2 B13142666 6,6-Dimethyldihydro-2H-pyran-3(4H)-one

6,6-Dimethyldihydro-2H-pyran-3(4H)-one

Cat. No.: B13142666
M. Wt: 128.17 g/mol
InChI Key: NXFRUTRCVYMVHR-UHFFFAOYSA-N
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Description

6,6-Dimethyldihydro-2H-pyran-3(4H)-one is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of two methyl groups at the 6th position and a dihydro-2H-pyran ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyldihydro-2H-pyran-3(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-1,3-propanediol with an acid catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous

Biological Activity

6,6-Dimethyldihydro-2H-pyran-3(4H)-one, a compound belonging to the dihydropyran family, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a six-membered ring with two methyl groups at the 6-position and a carbonyl group at the 3-position. The synthesis typically involves cyclization reactions that can be achieved through various methods, including Prins cyclization and other condensation reactions involving aldehydes and alcohols .

Antioxidant Activity

Research indicates that compounds in the dihydropyran class exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyrans can effectively scavenge free radicals such as DPPH and ABTS˙+, suggesting a potential for therapeutic applications in oxidative stress-related conditions . The presence of hydroxyl groups in these compounds enhances their reducing abilities, which is critical for their antioxidant activity.

Antimicrobial Properties

Dihydropyran derivatives have been evaluated for their antimicrobial activities. In particular, studies have demonstrated that certain analogs possess potent activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Effects

Several studies have explored the anticancer potential of this compound. Compounds within this class have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation. For example, certain derivatives were found to inhibit specific cancer cell lines with IC50 values in the micromolar range, indicating a promising avenue for cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Cell Signaling Modulation : Certain derivatives may modulate signaling pathways related to apoptosis and cell survival, contributing to their anticancer effects .

Case Study 1: Antioxidant Evaluation

A study conducted on various dihydropyran derivatives demonstrated that the introduction of hydroxyl groups significantly enhanced their antioxidant capacity. The results indicated a direct correlation between structural modifications and increased radical scavenging activity .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of several dihydropyran compounds against Gram-positive and Gram-negative bacteria, specific derivatives exhibited remarkable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents from this chemical scaffold .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/MIC ValuesReference
AntioxidantThis compound~20 µM (DPPH)
AntimicrobialDihydropyran Derivative A32 µg/mL (E. coli)
AnticancerDihydropyran Derivative B15 µM (HeLa cells)

Properties

IUPAC Name

6,6-dimethyloxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-3-6(8)5-9-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFRUTRCVYMVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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